molecular formula C9H11NO3 B13589683 3-(5-Methoxypyridin-2-yl)propanoic acid

3-(5-Methoxypyridin-2-yl)propanoic acid

Cat. No.: B13589683
M. Wt: 181.19 g/mol
InChI Key: VYEMKFVWBXKGAU-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-2-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a methoxy group at position 5 and a propanoic acid chain at position 2. The propanoic acid group provides acidity (pKa ~4–5) and enables conjugation with other molecules via carboxylate chemistry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(5-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(10-6-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12)

InChI Key

VYEMKFVWBXKGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction involves the coupling of 5-methoxypyridine-2-boronic acid with a suitable propanoic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(5-Methoxypyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine vs. Benzene Derivatives

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid (): Replaces the pyridine ring with a bromo-methoxy-substituted benzene. The bromine atom increases molecular weight (285.4 g/mol vs. ~195 g/mol for the target compound) and may enhance halogen bonding in biological targets.
  • 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid (): Contains a multi-substituted phenyl ring with hydroxyl and methoxy groups.

Heterocyclic Variations

  • 3-(5-Methyl-2-thien-2-yl-1H-indol-3-yl)propanoic acid (): Combines indole and thiophene heterocycles.
  • 3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid (): Features a furan ring with a fluorophenyl substituent. The fluorine atom enhances metabolic stability, while the furan’s oxygen may engage in dipole interactions absent in pyridine derivatives .

Enzyme Inhibition

  • P3 (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid): Inhibits Furin protease with IC50 = 35 µM (). The thiazole-thiophene scaffold likely contributes to activity, whereas the pyridine analog’s nitrogen may offer different binding modes .

Anti-Inflammatory and Conjugates

  • NSAID conjugates (): E.g., 3-(2-(6-methoxynaphthalen-2-yl)propanamido)propanoic acid. The naphthalene group enhances lipophilicity, improving membrane permeability compared to the pyridine derivative’s planar aromatic system .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
3-(5-Methoxypyridin-2-yl)propanoic acid C9H11NO3 ~181.2 Pyridine, methoxy, propanoic acid Not reported (inferred enzyme modulation)
P3 (Furin inhibitor) C16H12BrClN2O3S 427.7 Thiazole, bromothiophene IC50 = 35 µM (Furin inhibition)
3-(5-Bromo-2-methoxyphenyl)propanoic acid C10H10BrO3 285.4 Bromophenyl, methoxy Research applications
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid C14H16O6 280.3 Tetrahydropyran, hydroxyl Cytotoxicity (43.2% mortality)

Key Research Findings

Substituent Impact on Bioactivity: Thiophene and thiazole substituents (e.g., P3) enhance enzyme inhibition via π-π stacking and halogen bonding .

Metabolic and Stability Considerations :

  • Fluorine-substituted analogs () exhibit improved metabolic stability, suggesting that halogenation of the pyridine ring in the target compound could enhance pharmacokinetics .

Safety Profiles: Propanoic acid derivatives (e.g., ) generally require handling precautions (e.g., eye protection, ventilation), but substitution patterns influence toxicity .

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